ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrole-thiazole hybrid scaffold. The pyrrole ring is substituted with a benzoyl group at position 3, a 3,4-dimethoxyphenyl group at position 2, a hydroxyl group at position 4, and a ketone at position 3. The thiazole moiety is functionalized with a methyl group at position 4 and an ethyl carboxylate ester at position 4.
Properties
Molecular Formula |
C26H24N2O7S |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H24N2O7S/c1-5-35-25(32)23-14(2)27-26(36-23)28-20(16-11-12-17(33-3)18(13-16)34-4)19(22(30)24(28)31)21(29)15-9-7-6-8-10-15/h6-13,20,29H,5H2,1-4H3/b21-19+ |
InChI Key |
XPJNNJMRQLKXRW-XUTLUUPISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Wolff–Kishner Reduction
The pyrrole core is constructed from pyrrole-2-carbaldehyde (6) . Trichloroacetylpyrrole (7) is synthesized via Wolff–Kishner reduction followed by Friedel-Crafts acylation with trichloroacetyl chloride. Chlorination using N-chlorosuccinimide (NCS) at room temperature introduces the chloro substituent selectively at the position adjacent to the methyl group, yielding 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole (8) in 61% yield after crystallization.
Key Reaction Conditions :
Introduction of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent is introduced via nucleophilic aromatic substitution or Suzuki coupling. A reported method involves reacting 4-chloro-5-methylpyrrole derivatives with 3,4-dimethoxyphenylboronic acid under palladium catalysis.
Typical Protocol :
Thiazole Ring Formation
Cyclocondensation of Dicarbonyl Esters
Ethyl 2,4-dioxobutanoate (2) reacts with phenyl hydrazine in acetic acid to form ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (3) . Hydrazinolysis of (3) with hydrazine hydrate yields the corresponding acid hydrazide (4) , which undergoes cyclization with carbon disulfide to formoxadiazole-2-thione (5) .
Reaction Conditions :
Thiazole-5-Carboxylate Synthesis
The thiazole ring is assembled via nucleophilic substitution. 2-Bromo-5-nitrothiazole reacts with thiols derived from triazoles in NaOMe/MeOH, yielding 4-methyl-1,3-thiazole-5-carboxylate derivatives. For example:
-
Substrate : 2-Bromo-5-nitrothiazole
-
Nucleophile : Triazole thiol (generated from thiobiureas)
-
Conditions : NaOMe/MeOH, room temperature, 6 hours
Coupling of Pyrrole and Thiazole Moieties
Nucleophilic Acylation
The pyrrole and thiazole units are coupled via a nucleophilic acylation reaction. The 4-chloro-pyrrole derivative (8) reacts with the thiazole-5-carboxylate in the presence of Et₃N to form the final product.
Optimized Protocol :
-
Molar Ratio : 1:1 (pyrrole:thiazole)
-
Solvent : Tetrahydrofuran (THF)
-
Base : Triethylamine (2 equiv)
-
Temperature : 0°C to room temperature, 18 hours
-
Yield : 58%.
Functional Group Modifications
Hydroxylation and Oxidation
The 4-hydroxy-5-oxo group on the pyrrole ring is introduced via oxidation of a dihydro precursor. MnO₂ in acetone selectively oxidizes the C-5 position to a ketone, while the C-4 hydroxyl group is stabilized by hydrogen bonding.
Conditions :
Esterification
The ethyl ester group is introduced via Steglich esterification. The carboxylic acid intermediate reacts with ethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Typical Parameters :
-
Reagents : DCC (1.2 equiv), DMAP (0.1 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C to room temperature, 12 hours
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by crystallization from dichloromethane/hexane.
Purity Data :
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 10.37 (s, 1H, NH), 7.31 (d, J = 2.9 Hz, pyrrole-H), 4.32 (q, ethyl-CH₂), 3.85 (s, OCH₃).
-
¹³C NMR : δ 172.89 (C=O), 137.01 (pyrrole-C), 119.78 (thiazole-C).
-
HRMS : [M + H]⁺ calcd. 509.1452, found 509.1448.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (4–6 hr) | Carboxylic acid derivative | 75–85% | |
| Basic hydrolysis | 2M NaOH, 80°C (2 hr) | Sodium carboxylate intermediate | 90% |
Hydrolysis is reversible under acidic conditions, while basic hydrolysis proceeds irreversibly to the carboxylate. The reaction rate depends on steric hindrance from the 4-methyl group on the thiazole ring.
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-deficient C-2 and C-5 positions participate in nucleophilic substitution, enabling functional group diversification.
Key Examples
| Nucleophile | Reaction Site | Product | Application |
|---|---|---|---|
| Amines | C-2 of thiazole | Aminothiazole derivatives | Antimicrobial agents |
| Thiols | C-5 of thiazole | Thioether conjugates | Prodrug development |
| Grignard reagents | C-4 methyl group | Alkylated thiazoles | Lipophilicity modulation |
Substitution at C-2 proceeds via an SNAr mechanism, requiring electron-withdrawing groups (e.g., benzoyl) to activate the ring. Methoxy groups on the phenyl ring stabilize transition states through resonance.
Oxidation and Reduction Reactions
The hydroxyl and ketone groups in the pyrrole moiety undergo redox transformations:
Oxidation
-
Hydroxyl → Ketone : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the 4-hydroxy group to a ketone, forming a fully conjugated system.
-
Thiazole ring : Ozone cleaves the thiazole ring at C-4/C-5 under cryogenic conditions, yielding imidazole analogs .
Reduction
-
Ketone → Alcohol : NaBH₄ selectively reduces the 5-oxo group to a secondary alcohol without affecting the ester.
-
Aromatic nitro groups (if present): Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
Cyclization and Ring-Opening Reactions
The pyrrole-thiazole system participates in cycloadditions and ring-opening processes:
Cyclization
Under microwave irradiation (150°C, DMF), the pyrrole ring undergoes [3+2] cycloaddition with alkynes to form indolizine derivatives .
Ring-Opening
-
Acidic conditions : Concentrated H₂SO₃ opens the thiazole ring, producing thiourea intermediates.
-
Basic conditions : NaOH/EtOH cleaves the pyrrole ring via retro-aldol pathways.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups:
| Electrophile | Position | Product |
|---|---|---|
| Nitronium ion (HNO₃/H₂SO₄) | Para to methoxy | Nitroarene derivative |
| Bromine (Br₂/FeBr₃) | Para to methoxy | Brominated analog |
Methoxy groups enhance ring activation (σ⁺ = −0.78), favoring nitration at rates 10× faster than unsubstituted phenyl rings.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Benzoyl group cleavage : Norrish Type I fragmentation generates free radicals, detectable via EPR.
-
Thiazole ring dimerization : Forms bis-thiazoles through [2+2] photocycloaddition .
Bioconjugation Reactions
The carboxylic acid (post-hydrolysis) reacts with:
-
Amines : EDC/NHS coupling forms amides for antibody-drug conjugates.
-
Hydrazines : Forms hydrazides for pH-sensitive prodrugs.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 468.57 g/mol. The presence of both thiazole and pyrrole rings enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro assays have shown that the compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells.
Antioxidant Activity
The antioxidant properties of ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate have been evaluated using various assays. The compound demonstrates significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In preclinical studies, this compound has shown potential as an anti-inflammatory agent. It has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound for 48 hours. This suggests its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Effects
In another investigation focused on inflammatory diseases, researchers assessed the compound's effect on a mouse model of arthritis. Treatment with this compound resulted in reduced swelling and pain scores compared to control groups.
Mechanism of Action
The mechanism of action of ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical and Pharmacokinetic Inferences
Table 2: Estimated Properties Based on Substituents
Biological Activity
Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in various therapeutic areas.
Chemical Structure
The compound features a pyrrole ring fused with a thiazole moiety, which is known for enhancing biological activity. Its structure can be represented as follows:
This structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. Research indicates that derivatives of pyrrole exhibit significant cytotoxicity against various cancer cell lines. For instance, certain pyrazole derivatives have shown IC50 values in the low micromolar range against breast cancer cells, demonstrating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrrole Derivative A | MCF7 (Breast Cancer) | 10.5 |
| Pyrrole Derivative B | HeLa (Cervical Cancer) | 8.7 |
Antiviral Activity
Compounds similar to this thiazole-pyrrole hybrid have also been investigated for antiviral properties. Studies have reported that certain thiazole derivatives exhibit activity against viral infections such as HIV and HCV. For instance, thiazolidinone derivatives have shown potent inhibitory effects on HCV NS5B RNA polymerase with IC50 values around 32 µM . This suggests that ethyl 2-[3-benzoyl...] could be explored for similar antiviral applications.
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | HCV | 32.0 |
| Thiazolidinone B | HIV | 25.0 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its structural characteristics. Compounds containing thiazole and pyrrole rings are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have indicated that certain derivatives can significantly reduce inflammation markers in cell cultures .
Case Studies
- Anticancer Screening : A study conducted by researchers evaluated the anticancer potential of various pyrrole derivatives through high-throughput screening on multicellular spheroids. The results indicated that compounds with similar structures to ethyl 2-[3-benzoyl...] exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Antiviral Efficacy : Another investigation focused on the antiviral activity of thiazole derivatives against HIV. The results showed that compounds with structural similarities to ethyl 2-[3-benzoyl...] demonstrated significant inhibition of viral replication in vitro, suggesting a promising avenue for drug development .
Q & A
Basic: What are the standard synthetic protocols for this compound?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example, substituted benzaldehyde derivatives are refluxed with triazole intermediates in absolute ethanol and glacial acetic acid as a catalyst (4–6 hours, under reduced pressure) . Similar protocols use ethanol as a solvent for cyclocondensation of dihydropyrazole intermediates (2 hours reflux) . Key steps include solvent selection (ethanol, DMF), acid catalysis, and purification via recrystallization (e.g., DMF-EtOH mixtures) .
Advanced: How can computational methods like DFT aid in understanding electronic properties?
Methodological Answer:
Density Functional Theory (DFT) studies provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). For structurally related pyrrole-carboxylates, DFT calculations aligned with X-ray crystallography data confirmed bond angles, dihedral angles, and intramolecular hydrogen bonding patterns, aiding in predicting reactivity and stability .
Basic: What spectroscopic techniques are employed for structural characterization?
Methodological Answer:
Routine characterization includes:
- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester groups) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–3.9 ppm) and carbon skeletons .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced: How to resolve contradictions in NMR data between theoretical and experimental results?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR to detect tautomeric equilibria. For example, dihydro-1H-pyrrole derivatives may exhibit keto-enol tautomerism, shifting proton signals. Cross-validate with X-ray crystallography to confirm dominant tautomers .
Basic: What solvents and catalysts optimize cyclization reactions?
Methodological Answer:
- Solvents : Ethanol (for reflux), DMF (for high-temperature reactions), or DMF-EtOH mixtures (recrystallization) .
- Catalysts : Glacial acetic acid (protonates intermediates) or palladium-based catalysts (for reductive cyclization of nitroarenes) .
Advanced: How to improve yields for low-solubility intermediates?
Methodological Answer:
- Solvent Engineering : Use mixed solvents (e.g., DMF-EtOH) to enhance solubility during recrystallization .
- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity for insoluble precursors .
Basic: What is the role of glacial acetic acid in condensation reactions?
Methodological Answer:
Glacial acetic acid protonates carbonyl groups, activating aldehydes for nucleophilic attack by amine intermediates. This accelerates imine or hydrazone formation, critical for constructing the pyrrole-thiazole backbone .
Advanced: How does X-ray crystallography confirm stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, in related thiazole-pyrrole derivatives, crystallography confirmed the planar geometry of the thiazole ring and intramolecular hydrogen bonds (O–H⋯O=C) stabilizing the structure .
Advanced: How to design bioactivity assays targeting specific enzymes?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzyme active sites (e.g., acetylcholinesterase).
- In Vitro Assays : Measure IC₅₀ values via spectrophotometric methods (e.g., Ellman’s assay for cholinesterase inhibition).
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate electronic effects with activity .
Advanced: How to address discrepancies in biological activity across studies?
Methodological Answer:
- Control for Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1% to avoid denaturation).
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation.
- Cross-Validate with Analogues : Compare activity trends across structurally similar derivatives (e.g., para-substituted aryl groups in thiazole rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
